3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine
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Overview
Description
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine is an organic compound that belongs to the class of substituted phenylamines These compounds are characterized by the presence of an amine group attached to a phenyl ring, which is further substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine typically involves multi-step organic reactions. A common approach might include:
Halogenation: Introduction of bromine and fluorine atoms onto the phenyl ring through electrophilic aromatic substitution.
Etherification: Attachment of the methoxy-propoxy group via nucleophilic substitution or Williamson ether synthesis.
Amination: Introduction of the amine group through reductive amination or other suitable methods.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding nitro or hydroxyl derivatives.
Reduction: Reduction of the bromine or fluorine substituents.
Substitution: Nucleophilic or electrophilic substitution reactions at the phenyl ring or amine group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while substitution could introduce new functional groups onto the phenyl ring.
Scientific Research Applications
3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine may have various applications in scientific research, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-(3-methoxy-propoxy)-phenylamine would depend on its specific interactions with molecular targets. This could involve:
Binding to Receptors: Interaction with specific receptors or enzymes.
Pathway Modulation: Influence on biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluoro-phenylamine: Lacks the methoxy-propoxy group.
4-(3-Methoxy-propoxy)-phenylamine: Lacks the bromine and fluorine substituents.
3-Bromo-4-(3-methoxy-propoxy)-phenylamine: Lacks the fluorine substituent.
Uniqueness
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
IUPAC Name |
3-bromo-5-fluoro-4-(3-methoxypropoxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrFNO2/c1-14-3-2-4-15-10-8(11)5-7(13)6-9(10)12/h5-6H,2-4,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLJXHADYLXLKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1=C(C=C(C=C1Br)N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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